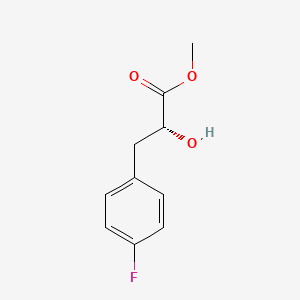

Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (2R)-3-(4-fluorophenyl)-2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9,12H,6H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKWFDTMQPLAWLR-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate, a key chiral building block in the synthesis of various pharmaceuticals. This document details its chemical and physical properties, outlines a general methodology for its asymmetric synthesis, presents its spectroscopic data for characterization, and discusses its applications in drug discovery and development. The information is structured to be a valuable resource for researchers and professionals engaged in medicinal chemistry and organic synthesis.

Introduction

This compound (CAS Number: 124980-98-9 ) is a valuable chiral intermediate widely employed in the pharmaceutical industry.[1] Its stereospecific structure makes it a crucial component in the asymmetric synthesis of complex active pharmaceutical ingredients (APIs), including anti-inflammatory agents and lipid-lowering drugs.[2] The presence of a fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity of the final drug molecule, a common strategy in modern drug design. This guide will cover the essential technical aspects of this compound, from its fundamental properties to its synthesis and analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, reaction setup, and purification.

| Property | Value | Reference |

| CAS Number | 124980-98-9 | [1] |

| Molecular Formula | C₁₀H₁₁FO₃ | [1] |

| Molecular Weight | 198.19 g/mol | [1] |

| Appearance | Oil | [1] |

| Boiling Point (Predicted) | 291.7 ± 25.0 °C | |

| Density (Predicted) | 1.232 ± 0.06 g/cm³ | |

| pKa (Predicted) | 12.67 ± 0.20 | [1] |

Synthesis

General Experimental Protocol: Asymmetric Biocatalytic Reduction

This protocol describes a general method for the asymmetric reduction of a β-keto ester to a chiral β-hydroxy ester using a ketoreductase enzyme.

Materials:

-

Methyl 3-(4-fluorophenyl)-3-oxopropanoate

-

Ketoreductase (KRED) enzyme

-

Nicotinamide adenine dinucleotide phosphate (NADP⁺)

-

Glucose dehydrogenase (GDH) for cofactor regeneration

-

D-Glucose

-

Potassium phosphate buffer (pH 7.0)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a reaction vessel, dissolve Methyl 3-(4-fluorophenyl)-3-oxopropanoate in potassium phosphate buffer.

-

Add the ketoreductase enzyme, NADP⁺, glucose dehydrogenase, and D-glucose.

-

Stir the mixture at a controlled temperature (typically 25-30 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Logical Workflow for Asymmetric Synthesis:

Caption: Asymmetric synthesis workflow.

Spectroscopic Data and Analysis

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of the synthesized compound. Below are the expected spectral data based on the structure of this compound and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton adjacent to the hydroxyl group, the methylene protons, and the methyl ester protons.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| 7.2-7.4 | Multiplet | 2H | Ar-H (ortho to F) |

| 6.9-7.1 | Multiplet | 2H | Ar-H (meta to F) |

| 4.4-4.5 | Multiplet | 1H | -CH(OH)- |

| 3.7 | Singlet | 3H | -OCH₃ |

| 2.8-3.0 | Multiplet | 2H | -CH₂-Ar |

| 2.5-2.7 | Broad Singlet | 1H | -OH |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon, aromatic carbons (with C-F splitting), the carbon bearing the hydroxyl group, the methylene carbon, and the methyl ester carbon.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~174 | C=O (ester) |

| ~162 (d, ¹JCF ≈ 245 Hz) | C-F |

| ~134 (d, ⁴JCF ≈ 3 Hz) | C-ipso |

| ~130 (d, ³JCF ≈ 8 Hz) | C-ortho |

| ~115 (d, ²JCF ≈ 21 Hz) | C-meta |

| ~70 | -CH(OH)- |

| ~52 | -OCH₃ |

| ~40 | -CH₂-Ar |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |

| 3500-3300 | Strong, Broad | O-H stretch (alcohol) |

| 3050-3000 | Medium | C-H stretch (aromatic) |

| 2990-2850 | Medium | C-H stretch (aliphatic) |

| 1735-1715 | Strong | C=O stretch (ester) |

| 1600, 1500 | Medium-Strong | C=C stretch (aromatic ring) |

| 1250-1200 | Strong | C-O stretch (ester) |

| 1160-1100 | Strong | C-F stretch |

Experimental Protocol for Spectroscopic Analysis:

-

NMR Spectroscopy:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

-

FTIR Spectroscopy:

-

Prepare a thin film of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands.

-

Applications in Drug Development

This compound serves as a critical chiral synthon for a variety of drug candidates. Its enantiomeric purity is paramount as the biological activity of many drugs is stereospecific.

Use as a Precursor in Pharmaceutical Synthesis:

Caption: Role in API synthesis.

The (R)-configuration of the hydroxyl group and the presence of the 4-fluorophenyl moiety are key structural features that are incorporated into the final API. For instance, it can be a precursor for the synthesis of certain statin side chains or other molecules where a chiral β-hydroxy acid derivative is required.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.[2]

Conclusion

This compound is a fundamentally important chiral building block for the pharmaceutical industry. Its well-defined stereochemistry and useful functionalities make it an indispensable tool for the synthesis of complex and potent drug molecules. This technical guide provides a foundational understanding of its properties, synthesis, analysis, and applications, serving as a valuable resource for scientists and researchers in the field of drug development.

References

Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate molecular structure

An In-depth Technical Guide to Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate

This technical guide provides a comprehensive overview of this compound, a key chiral intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry, offering detailed information on its chemical properties, applications, and synthesis.

Chemical Identity and Properties

This compound is a complex organic molecule valued for its specific stereochemistry, which is crucial for its application in asymmetric synthesis. Its identity is defined by various chemical descriptors and physical properties.

Chemical Identifiers

The following table summarizes the key identifiers for this compound.

| Identifier | Value |

| CAS Number | 124980-98-9[1][2] |

| Molecular Formula | C10H11FO3[1][2] |

| Molecular Weight | 198.19 g/mol [1][2] |

| IUPAC Name | Methyl (2R)-3-(4-fluorophenyl)-2-hydroxypropanoate |

| Synonyms | (R)-3-(4-fluorofenil)-2-hidroxipropionato de metilo, Methyl (R)-3-(4-fluorphenyl)-2-hydroxypropionat[1] |

| InChI | InChI=1S/C10H11FO3/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9,12H,6H2,1H3/t9-/m1/s1[1] |

| InChIKey | OKWFDTMQPLAWLR-SECBINFHSA-N[1] |

| Canonical SMILES | COC(=O)C(CC1=CC=C(C=C1)F)O[1] |

| Isomeric SMILES | COC(=O)--INVALID-LINK--O[1] |

Physicochemical Properties

Quantitative data regarding the physicochemical properties of the compound are presented below. These are critical for handling, storage, and application in experimental settings.

| Property | Value |

| Physical State | Oil[1] |

| Boiling Point | 291.7 ± 25.0 °C (Predicted)[2] |

| Density | 1.232 ± 0.06 g/cm³ (Predicted)[2] |

| pKa | 12.67 ± 0.20 (Predicted)[1] |

| Storage Conditions | 2-8°C, sealed, dry[2] |

Molecular Structure and Visualization

The molecular structure of this compound features a central propionate backbone with three key functional groups: a methyl ester, a hydroxyl group at the chiral center (C2), and a 4-fluorophenyl group attached to C3. The '(R)' designation specifies the stereochemical configuration at the chiral carbon.

Significance and Applications in Drug Development

Due to its specific chiral nature, this compound serves as a crucial building block in the synthesis of complex pharmaceutical compounds where stereoisomerism dictates biological activity and efficacy.

Its primary applications include:

-

Chiral Intermediate: It is a key chiral intermediate for synthesizing β-hydroxy-β-arylpropionic acids. These acids are fundamental components for various pharmaceuticals, including anti-inflammatory agents and lipid-lowering drugs.[2]

-

Asymmetric Synthesis: The enantiomeric purity of the compound makes it highly valuable in asymmetric synthesis, which is critical for producing active pharmaceutical ingredients (APIs) with specific stereochemistry.[2]

-

Therapeutic Agent Synthesis: It is commonly used in the preparation of statin-class drugs and other therapeutics for cardiovascular conditions.[2] It also serves as a reactant in the synthesis of antipicornaviral agents and rhinovirus protease inhibitors.[1]

-

Research and Development: In research settings, it is utilized for developing novel chiral molecules that may possess significant biological activity.[2]

The following workflow illustrates the role of this compound as a precursor in pharmaceutical development.

Experimental Protocols: Synthesis

General Synthetic Approach: Mukaiyama Aldol Reaction

A plausible synthetic route involves the Mukaiyama aldol reaction, which couples a silyl enol ether with an aldehyde.

Reactants:

-

A silyl ketene acetal derived from methyl acetate.

-

4-fluorobenzaldehyde.

-

A chiral Lewis acid catalyst to ensure the desired (R)-stereochemistry.

Illustrative Workflow:

Methodology Outline:

-

Catalyst Preparation: The chiral Lewis acid catalyst is prepared or dissolved in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon) and cooled to a low temperature (e.g., -78 °C).

-

Aldehyde Addition: 4-fluorobenzaldehyde is added to the catalyst solution.

-

Silyl Ketene Acetal Addition: The silyl ketene acetal is added dropwise to the reaction mixture. The reaction is stirred at low temperature for several hours until completion, as monitored by a technique like Thin Layer Chromatography (TLC).

-

Quenching and Work-up: The reaction is quenched with a suitable reagent (e.g., saturated aqueous sodium bicarbonate). The mixture is warmed to room temperature, and the organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO4), and concentrated under reduced pressure.

-

Purification: The crude product is purified using column chromatography on silica gel to yield the pure this compound.

Disclaimer: This is a generalized protocol. Specific conditions, catalysts, and reagents would need to be optimized for yield and enantioselectivity.

References

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the expected spectroscopic properties of Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate. Due to a lack of publicly available experimental spectra for this specific compound, this document presents predicted data based on the analysis of its functional groups and comparison with analogous structures. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to guide researchers in the analytical characterization of this and similar molecules. This guide is intended to serve as a valuable resource for scientists engaged in the synthesis, purification, and analysis of chiral hydroxy esters in the context of pharmaceutical research and development.

Introduction

This compound is a chiral molecule of interest in organic synthesis and drug development. Its structure incorporates a p-fluorophenyl group, a hydroxyl group, and a methyl ester, making it a versatile building block. Accurate structural elucidation and purity assessment are critical for its application, necessitating a thorough understanding of its spectroscopic characteristics. This guide outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and provides standardized protocols for acquiring such data.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton adjacent to the hydroxyl group, the methylene protons, and the methyl ester protons.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on all the unique carbon environments within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | - | ~170-175 |

| Ar-C (quaternary, C-F) | - | - | ~160-165 (d, ¹JCF ≈ 240-250 Hz) |

| Ar-C (quaternary) | - | - | ~130-135 |

| Ar-CH | ~7.0-7.3 | m | ~128-132 (d, ³JCF ≈ 8-9 Hz) |

| Ar-CH | ~6.9-7.1 | m | ~114-116 (d, ²JCF ≈ 21-22 Hz) |

| CH-OH | ~4.2-4.4 | dd | ~70-75 |

| O-CH₃ | ~3.7-3.8 | s | ~50-55 |

| CH₂ | ~2.8-3.0 | m | ~38-42 |

| OH | Variable | br s | - |

Note: Chemical shifts are predicted and may vary depending on the solvent and other experimental conditions. Coupling constants (J) are given in Hertz (Hz). d = doublet, dd = doublet of doublets, m = multiplet, s = singlet, br s = broad singlet.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to exhibit characteristic absorption bands for the hydroxyl, carbonyl, and aromatic moieties.

Table 2: Predicted IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H | Stretching | 3500 - 3200 | Strong, Broad |

| C-H (aromatic) | Stretching | 3100 - 3000 | Medium |

| C-H (aliphatic) | Stretching | 3000 - 2850 | Medium |

| C=O (ester) | Stretching | 1750 - 1735 | Strong |

| C=C (aromatic) | Stretching | 1600 - 1450 | Medium |

| C-O (ester) | Stretching | 1300 - 1000 | Strong |

| C-F | Stretching | 1250 - 1100 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound (molar mass: 198.19 g/mol ), the electron ionization (EI) mass spectrum is expected to show the molecular ion peak and several characteristic fragment ions.

Table 3: Predicted Mass Spectrometry Fragments (Electron Ionization)

| m/z | Proposed Fragment | Formula |

| 198 | [M]⁺ | [C₁₀H₁₁FO₃]⁺ |

| 167 | [M - OCH₃]⁺ | [C₉H₈FO₂]⁺ |

| 139 | [M - COOCH₃]⁺ | [C₈H₈FO]⁺ |

| 109 | [F-C₆H₄-CH₂]⁺ | [C₇H₆F]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion, less likely) | [C₇H₇]⁺ |

| 59 | [COOCH₃]⁺ | [C₂H₃O₂]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. These should be adapted based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.[1]

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[1]

-

Using a Pasteur pipette, transfer the solution to a clean NMR tube.

-

If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

For the ¹³C NMR spectrum, a larger number of scans will be necessary due to the low natural abundance of ¹³C.[2] Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.[2]

IR Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of liquid and solid samples.[3]

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Place a small drop of the liquid sample directly onto the ATR crystal.[3] If the sample is a solid, place a small amount on the crystal and apply pressure using the instrument's clamp to ensure good contact.

-

Acquire the IR spectrum of the sample. The typical spectral range is 4000-400 cm⁻¹.[4]

-

After the measurement, clean the ATR crystal thoroughly.[4]

Mass Spectrometry (Electron Ionization)

Electron Ionization (EI) is a hard ionization technique that provides detailed fragmentation patterns.

Procedure:

-

Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane).

-

Introduce the sample into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS).

-

In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5]

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating the mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Solubility Profile of Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate is a chiral intermediate with significant applications in the pharmaceutical industry. Its stereospecific structure makes it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). A thorough understanding of its solubility profile is critical for its efficient use in synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the available data and predicted properties of this compound, alongside detailed experimental protocols for solubility determination.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁FO₃ | [1] |

| Molecular Weight | 198.19 g/mol | [1] |

| Predicted Boiling Point | 291.7 ± 25.0 °C | [1] |

| Predicted Density | 1.232 ± 0.06 g/cm³ | [1] |

| Appearance | Likely a colorless to pale yellow liquid or low melting solid | Inferred from structure |

Predicted Solubility Profile

Based on its chemical structure, a qualitative solubility profile for this compound can be inferred. The presence of a polar hydroxyl (-OH) and ester (-COOCH₃) group suggests potential solubility in polar organic solvents. However, the nonpolar 4-fluorophenyl ring will significantly influence its solubility, likely rendering it poorly soluble in water and more soluble in organic solvents.

| Solvent Class | Predicted Solubility | Rationale |

| Water | Low | The hydrophobic 4-fluorophenyl group likely dominates, leading to poor aqueous solubility. |

| Alcohols (Methanol, Ethanol) | Soluble | The hydroxyl and ester groups can form hydrogen bonds with alcohol solvents. |

| Ethers (Diethyl ether, THF) | Soluble | The molecule has both polar and nonpolar character, making it compatible with ethers. |

| Chlorinated Solvents (DCM) | Soluble | The aromatic ring and overall molecular size suggest good solubility in chlorinated solvents. |

| Aprotic Polar Solvents (DMF, DMSO) | Soluble | These solvents are capable of solvating a wide range of organic molecules. |

| Nonpolar Solvents (Hexane, Toluene) | Moderate to Low | Solubility will depend on the balance between the polar functional groups and the nonpolar aromatic ring. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of this compound in various solvents.

Materials and Equipment

-

This compound (high purity)

-

A range of analytical grade solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

Caption: A flowchart outlining the key steps for determining the solubility of a compound.

Detailed Procedure

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid ensures that a saturated solution is formed.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker. Allow the samples to equilibrate for a sufficient time (typically 24 to 48 hours) to ensure that the dissolution equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid. Carefully withdraw a known volume of the clear supernatant.

-

Quantification: Dilute the aliquot with a suitable mobile phase to a concentration within the linear range of the analytical method. Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L using the measured concentration and the dilution factor.

Signaling Pathways and Logical Relationships

As this compound is a synthetic intermediate, it is not directly involved in biological signaling pathways. Its significance lies in its role as a precursor to pharmaceutically active molecules. The logical relationship in its application is a synthetic pathway.

Caption: The role of the title compound as a key intermediate in drug development.

Conclusion

This technical guide has summarized the known and predicted properties of this compound, with a focus on its solubility profile. While quantitative experimental data is sparse in the public domain, this document provides a framework for researchers and drug development professionals to understand, estimate, and experimentally determine its solubility. The provided protocols and diagrams offer a practical guide for handling and characterizing this important pharmaceutical intermediate. Further experimental studies are warranted to establish a definitive quantitative solubility profile in a range of pharmaceutically relevant solvents.

References

The Decisive Role of Chirality: Biological Significance of Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(4-fluorophenyl)-2-hydroxypropionate, a chiral molecule, serves as a critical intermediate in the synthesis of various pharmaceuticals. Its biological activity is intrinsically linked to its stereochemistry. This technical guide delves into the biological significance of the chirality of this compound, positing that its pharmacological effects are enantiomer-dependent, a phenomenon well-documented for the broader class of 2-arylpropionic acid derivatives. While direct comparative biological data for the enantiomers of Methyl 3-(4-fluorophenyl)-2-hydroxypropionate is not extensively available in public literature, this guide infers its likely biological activity based on established principles for structurally related compounds, particularly nonsteroidal anti-inflammatory drugs (NSAIDs). It is hypothesized that the (S)-enantiomer is the biologically active form, primarily acting as an inhibitor of cyclooxygenase (COX) enzymes, while the (R)-enantiomer is likely inactive or possesses significantly lower activity. This guide provides a comprehensive overview of the anticipated differential biological activities, detailed experimental protocols to ascertain these differences, and the necessary visualizations to illustrate the underlying concepts and workflows.

Introduction: The Imperative of Chirality in Drug Action

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. The two mirror-image forms, known as enantiomers, can exhibit profound differences in their biological activities, including pharmacokinetics, pharmacodynamics, and toxicology. This is because biological systems, such as enzymes and receptors, are themselves chiral and thus can interact differently with each enantiomer.

Methyl 3-(4-fluorophenyl)-2-hydroxypropionate possesses a single chiral center at the C2 position, giving rise to (R)- and (S)-enantiomers. As a member of the 2-arylpropionic acid derivative family, its biological significance is expected to be highly dependent on this stereochemistry. Many compounds within this class are potent nonsteroidal anti-inflammatory drugs (NSAIDs) whose mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes. For these NSAIDs, it is almost exclusively the (S)-enantiomer that possesses the ability to inhibit prostaglandin synthesis, while the (R)-enantiomer is often devoid of this activity.

This guide will explore the anticipated biological significance of the chirality of Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate, focusing on its likely role as a COX inhibitor.

Inferred Biological Activity and Significance of Chirality

Based on the extensive research on chiral 2-arylpropionic acid derivatives, the following biological activities are inferred for the enantiomers of Methyl 3-(4-fluorophenyl)-2-hydroxypropionate:

-

The (S)-Enantiomer: The Eutomer (Biologically Active) : The (S)-enantiomer is predicted to be the biologically active form, responsible for the compound's therapeutic effects. Its primary mechanism of action is expected to be the inhibition of COX-1 and COX-2 enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

-

The (R)-Enantiomer: The Distomer (Biologically Inactive or Less Active) : The (R)-enantiomer is anticipated to be the inactive or significantly less active form with respect to COX inhibition. In some instances with other NSAIDs, the (R)-enantiomer is not entirely inert and may contribute to side effects or undergo in vivo metabolic inversion to the active (S)-enantiomer. However, for the purpose of this guide, we will focus on the primary, direct biological activity.

The critical biological significance of the chirality lies in the potential for developing a more potent and safer drug by using the single, active (S)-enantiomer. This approach, known as a "chiral switch," can lead to a better therapeutic index by reducing the metabolic burden and potential side effects associated with the inactive (R)-enantiomer.

Quantitative Data (Hypothetical)

To illustrate the expected differences in activity, the following table presents hypothetical half-maximal inhibitory concentration (IC₅₀) values for the (R)- and (S)-enantiomers against COX-1 and COX-2. These values are representative of what would be expected from experimental validation.

| Enantiomer | Target | Hypothetical IC₅₀ (µM) | Inferred Selectivity (COX-1/COX-2) |

| (S)-Methyl 3-(4-fluorophenyl)-2-hydroxypropionate | COX-1 | 15 | 0.5 |

| (S)-Methyl 3-(4-fluorophenyl)-2-hydroxypropionate | COX-2 | 30 | |

| (R)-Methyl 3-(4-fluorophenyl)-2-hydroxypropionate | COX-1 | > 1000 | Not Applicable |

| (R)-Methyl 3-(4-fluorophenyl)-2-hydroxypropionate | COX-2 | > 1000 |

Experimental Protocols

To empirically determine the biological significance of the chirality of Methyl 3-(4-fluorophenyl)-2-hydroxypropionate, the following experimental protocols are essential.

Enantioselective Synthesis or Chiral Separation

To evaluate the individual enantiomers, they must first be obtained in high enantiomeric purity. This can be achieved through two main routes:

-

Asymmetric Synthesis: Synthesizing the desired enantiomer directly using chiral catalysts or auxiliaries.

-

Chiral Resolution: Synthesizing the racemic mixture and then separating the enantiomers using techniques such as chiral chromatography.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is crucial for determining the inhibitory potency and selectivity of each enantiomer against COX-1 and COX-2 enzymes.

-

Purified human or ovine COX-1 and COX-2 enzymes

-

COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Arachidonic acid (substrate)

-

Test compounds: (R)- and (S)-Methyl 3-(4-fluorophenyl)-2-hydroxypropionate dissolved in DMSO

-

Control inhibitors (e.g., Ibuprofen, Celecoxib)

-

96-well microplate

-

Microplate reader capable of measuring absorbance or fluorescence for prostaglandin detection

-

Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer.

-

Compound Dilution: Prepare a serial dilution of each enantiomer and control compounds in DMSO.

-

Assay Plate Setup:

-

To the wells of a 96-well plate, add the assay buffer and the appropriate COX enzyme (COX-1 or COX-2).

-

Add the diluted test compounds or controls to the respective wells. For control wells (100% activity), add the same volume of DMSO.

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzymes.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Incubation: Incubate the plate at 37°C for 10 minutes.

-

Reaction Termination: Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

-

Prostaglandin Quantification: Measure the amount of prostaglandin E₂ (PGE₂) produced using a suitable method, such as an Enzyme Immunoassay (EIA).

-

Data Analysis:

-

Calculate the percentage of COX inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value for each enantiomer against each COX isoform.

-

Conclusion

The biological significance of the chirality of this compound is paramount to its potential therapeutic application. Drawing parallels from the well-established pharmacology of 2-arylpropionic acid derivatives, it is strongly inferred that the (S)-enantiomer is the active COX inhibitor, while the (R)-enantiomer is likely inactive. This enantioselective activity underscores the importance of stereochemistry in drug design and development. The experimental protocols outlined in this guide provide a clear path for the empirical validation of this hypothesis. A thorough understanding and characterization of the distinct biological profiles of each enantiomer are crucial steps in the development of safer and more effective pharmaceuticals. Future research should focus on conducting these comparative studies to fully elucidate the biological significance of chirality for this promising molecule.

The Synthetic Utility of Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate: A Chiral Building Block

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide details the role and mechanism of action of Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate as a valuable chiral intermediate in asymmetric synthesis. Its stereochemically defined structure makes it a crucial starting material for the synthesis of various complex, optically active molecules. The primary "mechanism of action" in a synthetic context refers to its strategic use in chemical transformations, where its functional groups—the hydroxyl and the methyl ester—are selectively manipulated to build new chiral centers and molecular frameworks.

A prominent application of this chiral building block is in the synthesis of stereochemically pure amino alcohols and other biologically active compounds. The synthetic strategy often involves the stereoselective reduction of the corresponding ketoester, Methyl 3-(4-fluorophenyl)-2-oxopropanoate, followed by further transformations of the resulting hydroxypropionate.

Stereoselective Synthesis: Core Reaction Data

The asymmetric reduction of the prochiral ketone, Methyl 3-(4-fluorophenyl)-2-oxopropanoate, is a key step in producing the desired (R)-enantiomer of the hydroxypropionate. This transformation is often accomplished using biocatalysis or chiral catalysts. Below is a summary of quantitative data from a representative stereoselective reduction process.

| Parameter | Value | Reference |

| Substrate | Methyl 3-(4-fluorophenyl)-2-oxopropanoate | |

| Product | This compound | |

| Biocatalyst | Candida parapsilosis IFO 1396 whole cells | |

| Reaction Type | Asymmetric reduction | |

| Conversion Rate | >99% | |

| Enantiomeric Excess (e.e.) | >99% for the (R)-enantiomer | |

| Reaction Time | 24 hours | |

| Temperature | 30°C | |

| pH | 7.0 |

Experimental Protocols

Protocol 1: Synthesis of this compound via Asymmetric Reduction

This protocol describes the stereoselective reduction of Methyl 3-(4-fluorophenyl)-2-oxopropanoate using a microbial catalyst.

Materials:

-

Methyl 3-(4-fluorophenyl)-2-oxopropanoate

-

Candida parapsilosis IFO 1396

-

Glucose

-

Yeast extract

-

Phosphate buffer (pH 7.0)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Cultivation of Microorganism: Cultivate Candida parapsilosis IFO 1396 in a suitable medium containing glucose and yeast extract at 30°C for 48 hours.

-

Cell Harvesting: Harvest the cells by centrifugation and wash them with phosphate buffer (pH 7.0).

-

Asymmetric Reduction: Resuspend the harvested cells in a phosphate buffer solution containing Methyl 3-(4-fluorophenyl)-2-oxopropanoate and glucose as a co-substrate. The reaction is carried out at 30°C with gentle shaking for 24 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the conversion rate and enantiomeric excess.

-

Extraction: Once the reaction is complete, remove the cells by centrifugation. Extract the supernatant with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain pure this compound.

Synthetic Pathway and Experimental Workflow

The following diagrams illustrate the key synthetic transformation and the general experimental workflow for the production and utilization of this compound.

Caption: Asymmetric synthesis of the target chiral alcohol.

Caption: General experimental workflow for synthesis.

Logical Relationship in Chiral Synthesis

The strategic importance of this compound lies in its function as a versatile chiral pool starting material. The diagram below outlines its logical placement in a multi-step synthesis.

Caption: Role as a key intermediate in complex synthesis.

An In-depth Technical Guide to Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate, a chiral building block with significant applications in the pharmaceutical industry, is a key intermediate in the synthesis of various therapeutic agents, including anti-inflammatory drugs and lipid-lowering medications such as statins. Its stereospecific structure is crucial for the biological activity of the final active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and synthesis of this important molecule. Detailed experimental protocols for related synthetic methods are presented, alongside a discussion of its role in drug development, to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.

Introduction and Historical Context

The development of this and similar chiral β-hydroxy esters was driven by the need for efficient synthetic routes to complex molecules with defined stereochemistry. The fluorophenyl moiety is a common feature in many modern pharmaceuticals, valued for its ability to enhance metabolic stability and binding affinity. The (R)-configuration of the hydroxyl group is often a critical determinant of a drug's efficacy and safety profile.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. It is important to note that some of these values are predicted based on computational models due to a lack of extensive experimental data in publicly available literature.

| Property | Value | Reference |

| CAS Number | 124980-98-9 | [1] |

| Molecular Formula | C₁₀H₁₁FO₃ | [1] |

| Molecular Weight | 198.19 g/mol | [1] |

| Appearance | Oil | |

| Boiling Point | 291.7 ± 25.0 °C (Predicted) | [1] |

| Density | 1.232 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage Temperature | 2-8°C, sealed, dry | [1] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed journals, its structure as a β-hydroxy ester suggests that it can be synthesized through established methods of asymmetric synthesis. A plausible and widely used approach is the asymmetric aldol reaction. Below is a detailed, generalized protocol for a Mukaiyama-type aldol reaction, which is a common strategy for producing such compounds.

General Experimental Protocol: Asymmetric Mukaiyama Aldol Reaction

This protocol is based on established methodologies for the synthesis of chiral β-hydroxy esters and is presented as a representative example.

Reaction Scheme:

Figure 1: General workflow for the asymmetric Mukaiyama aldol reaction.

Materials:

-

4-Fluorobenzaldehyde

-

Methyl trimethylsilyl dimethylketene acetal

-

Chiral Lewis acid catalyst (e.g., prepared in situ from a titanium source and a chiral ligand)

-

Anhydrous toluene

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Reagents for desilylation (e.g., HF-pyridine complex)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

Catalyst Preparation (if required): In a flame-dried, argon-purged flask, the chiral ligand is dissolved in anhydrous toluene. The Lewis acid precursor (e.g., a titanium salt) is added at a low temperature (e.g., 0 °C), and the mixture is stirred to form the active chiral catalyst.

-

Aldol Reaction: The reaction flask containing the catalyst solution is cooled to -78 °C. 4-Fluorobenzaldehyde (1.0 eq) is added, followed by the dropwise addition of the silyl ketene acetal (1.2 eq) over 30 minutes. The reaction mixture is stirred at -78 °C for 4-6 hours, and the progress is monitored by thin-layer chromatography (TLC).

-

Quenching and Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is allowed to warm to room temperature and then transferred to a separatory funnel. The aqueous layer is extracted three times with dichloromethane.

-

Purification of the Silyl-Protected Intermediate: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

-

Desilylation: The purified silyl-protected intermediate is dissolved in a suitable solvent, and a desilylating agent (e.g., HF-pyridine) is added at 0 °C. The reaction is stirred until completion (monitored by TLC).

-

Final Workup and Purification: The reaction is carefully quenched with a saturated aqueous sodium bicarbonate solution. The product is extracted, the organic layers are combined, dried, and concentrated. The final product, this compound, is purified by flash column chromatography.

Expected Data:

While specific experimental data for the title compound is scarce, the following table provides expected ranges for key analytical data based on similar structures.

| Data Type | Expected Characteristics |

| ¹H NMR | Signals corresponding to the aromatic protons of the 4-fluorophenyl group (doublets of doublets), a multiplet for the chiral proton attached to the hydroxyl-bearing carbon, doublets of doublets for the diastereotopic methylene protons, and a singlet for the methyl ester protons. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, aromatic carbons (with C-F coupling), the carbon bearing the hydroxyl group, the methylene carbon, and the methyl ester carbon. |

| IR (Infrared) | Characteristic absorptions for the hydroxyl group (broad, ~3400 cm⁻¹), the carbonyl group of the ester (~1735 cm⁻¹), and C-F stretching. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

| Optical Rotation | A specific optical rotation value indicating the enantiomeric purity of the (R)-isomer. |

Role in Drug Development and Synthesis

This compound is a valuable chiral precursor for the synthesis of more complex pharmaceutical agents. Its primary application lies in the construction of the side chains of various drugs, where the stereochemistry of the hydroxyl group is paramount for biological activity.

Application in Statin Synthesis

Statins are a class of drugs that inhibit the enzyme HMG-CoA reductase, playing a crucial role in lowering cholesterol levels. The synthesis of many statins involves the coupling of a complex heterocyclic core with a chiral side chain. This compound can serve as a starting material for the elaboration of such side chains.

Illustrative Synthetic Workflow: Rosuvastatin Side Chain Precursor Synthesis

The following diagram illustrates a hypothetical, yet plausible, synthetic pathway where this compound could be utilized to generate a key intermediate for the synthesis of a statin like Rosuvastatin.

Figure 2: Hypothetical workflow for the synthesis of Rosuvastatin utilizing a side chain derived from this compound.

Conclusion

This compound stands as a testament to the importance of chiral building blocks in modern drug discovery and development. While its own history is not prominently documented, its utility in the stereoselective synthesis of life-changing medicines is clear. This guide has provided an overview of its known properties, a plausible and detailed synthetic approach, and its role in the broader context of pharmaceutical synthesis. Further research into novel and more efficient synthetic routes for this and similar chiral intermediates will undoubtedly continue to be a significant area of focus for the scientific community, aiming to improve access to essential medicines.

References

Navigating the Landscape of Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate is a chiral building block of significant interest in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its unique structural features, including a fluorinated aromatic ring and a stereocenter, make it a valuable precursor for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the safety, handling, and key experimental considerations for this compound, compiled from available data on structurally related molecules.

Safety and Hazard Profile

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following hazard assessment is based on data from structurally analogous compounds, including 3,3-Difluoro-3-(4-fluorophenyl)-2-hydroxypropionic acid and 3-(4-Fluorophenyl)propionic acid. Researchers should handle this compound with the assumption that it possesses similar hazardous properties.

GHS Hazard Classification (Inferred)

| Hazard Class | Category | GHS Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor (assumed based on methyl ester structure) |

Precautionary Statements and Handling

Safe handling of this compound is paramount. The following precautions are recommended:

| Precautionary Statement Code | Description |

| P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P312 | Call a POISON CENTER or doctor if you feel unwell. |

| P403+P235 | Store in a well-ventilated place. Keep cool. |

First Aid Measures

In the event of exposure, the following first aid measures should be taken immediately:

-

Inhalation: Remove the individual to fresh air and keep them at rest in a position comfortable for breathing. If respiratory symptoms persist, seek medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation occurs, seek medical advice.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.

Fire-Fighting Measures

Based on the flammability of similar methyl esters, the following fire-fighting measures are recommended:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Vapors may form explosive mixtures with air. Thermal decomposition can lead to the release of irritating and toxic gases, including carbon oxides and hydrogen fluoride.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols and Considerations

General Synthesis Approach

A plausible synthetic route involves the Aldol-type condensation of a methyl ester with 4-fluorobenzaldehyde. The following diagram illustrates a generalized workflow.

Thermochemical properties of Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate

An In-depth Methodological Guide to Determining the Thermochemical Properties of Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate

Disclaimer: As of December 2025, specific experimental or computational thermochemical data for this compound is not publicly available. This guide therefore serves as a comprehensive methodological framework, outlining the necessary experimental and computational protocols required to determine these properties. The data presented in the tables are for the related compound, Methyl 2-hydroxypropanoate (Methyl Lactate), and are included for illustrative purposes only to demonstrate correct data presentation.

Introduction

The thermochemical properties of an active pharmaceutical ingredient (API) are critical for drug development. They influence stability, solubility, reaction kinetics, and process safety. This guide details the standard methodologies for determining the key thermochemical properties of this compound, a chiral ester of interest in pharmaceutical research.

Key Thermochemical Properties

A thorough understanding of an API requires the characterization of several key thermodynamic parameters. These values are fundamental for chemical process design, safety analysis, and predicting the compound's behavior under various conditions.

Table 1: Key Thermochemical Properties and Their Significance

| Property | Symbol | Significance in Drug Development |

|---|---|---|

| Enthalpy of Formation | ΔfH° | Determines the energy content of the molecule; crucial for reaction calorimetry and safety assessments. |

| Standard Gibbs Free Energy of Formation | ΔfG° | Indicates the thermodynamic stability of the compound under standard conditions. |

| Ideal Gas Heat Capacity | Cp,gas | Essential for calculating enthalpy and entropy changes with temperature in the gas phase. |

| Enthalpy of Fusion | ΔfusH° | Relates to the energy required for melting; impacts solubility and crystallization processes. |

| Enthalpy of Vaporization | ΔvapH° | Relates to the energy required for vaporization; important for drying and distillation processes. |

| Melting Point | Tfus | A fundamental physical property indicating purity and the solid-to-liquid phase transition temperature. |

| Boiling Point | Tboil | The temperature at which the vapor pressure equals the surrounding pressure; critical for purification. |

Illustrative Data Presentation

The following tables summarize known properties for Methyl 2-hydroxypropanoate (CAS 547-64-8), a structurally related compound.[1][2][3] This format should be used for presenting the experimentally determined or computationally predicted data for this compound.

Table 2: Illustrative Thermochemical Data (Source: Methyl 2-hydroxypropanoate)

| Property | Symbol | Value | Units |

|---|---|---|---|

| Enthalpy of Formation (gas) | ΔfH°gas | -585.3 ± 4.2 | kJ/mol |

| Standard Gibbs Free Energy of Formation | ΔfG° | -448.95 | kJ/mol |

| Ideal Gas Heat Capacity | Cp,gas | 134.78 (at 298.15 K) | J/mol·K |

Note: Data sourced from various public databases for a related compound and is for illustrative purposes only.

Table 3: Illustrative Physical Property Data (Source: Methyl 2-hydroxypropanoate)

| Property | Symbol | Value | Units |

|---|---|---|---|

| Molecular Weight | M | 104.105 | g/mol |

| Melting Point | Tfus | -66 | °C |

| Boiling Point | Tboil | 144 to 145 | °C |

| Density | ρ | 1.093 | g/cm³ |

Note: Data sourced from various public databases for a related compound and is for illustrative purposes only.[3]

Experimental Protocols

To determine the thermochemical properties of this compound, a combination of calorimetric and thermal analysis techniques is required.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation in the solid state (ΔfH°(s)) is determined using a static bomb calorimeter.

Methodology:

-

Sample Preparation: A pellet of the high-purity crystalline sample (mass precisely determined) is placed in a crucible within a combustion bomb.

-

Pressurization: The bomb is filled with high-purity oxygen to a pressure of approximately 30 atm.

-

Ignition: The sample is ignited via a cotton fuse wire of known mass and energy of combustion.

-

Calorimetry: The bomb is submerged in a known mass of water in a calorimeter. The temperature change of the water is monitored with high precision (e.g., Beckmann thermometer) to determine the energy released.

-

Calibration: The energy equivalent of the calorimeter is determined by burning a standard substance with a known heat of combustion, such as benzoic acid.

-

Calculation: The standard enthalpy of combustion is calculated after applying corrections (Washburn corrections) for the formation of nitric acid from residual nitrogen and for the fuse wire ignition energy. The enthalpy of formation is then derived using Hess's Law.

Thermal Analysis for Phase Transitions

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine phase transition temperatures and enthalpies.[4]

Methodology:

-

DSC for Enthalpy of Fusion: A small, precisely weighed sample is placed in an aluminum pan and heated at a constant rate (e.g., 5-10 K/min) under an inert atmosphere (e.g., nitrogen). An empty reference pan is heated simultaneously. The difference in heat flow required to maintain the sample and reference at the same temperature is measured. The integrated area of the melting peak provides the enthalpy of fusion (ΔfusH°). The onset of the peak is taken as the melting temperature (Tfus).

-

TGA for Sublimation/Vaporization: TGA measures the mass of a sample as a function of temperature. The enthalpy of sublimation or vaporization can be determined by measuring the mass loss rate at different temperatures under controlled pressure (Knudsen effusion technique) or from the vaporization rate in a dynamic TGA experiment.[4]

Caption: Experimental workflow for determining thermochemical properties.

Computational Protocols

In the absence of experimental data, high-level ab initio computational methods can provide accurate predictions of thermochemical properties.[5] Composite methods like Gaussian-4 (G4) or Complete Basis Set (CBS-QB3) are recommended.[6]

Methodology:

-

Conformational Search: Identify all low-energy conformers of the molecule using a lower-level theory (e.g., B3LYP/6-31G(d)).

-

Geometry Optimization: Optimize the geometry of each stable conformer using a higher-level theory (e.g., B3LYP/6-311+G(d,p)).

-

Frequency Calculation: Perform frequency calculations at the same level to confirm each structure is a true minimum (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Single-Point Energy Calculation: Calculate the high-accuracy single-point electronic energy using the chosen composite method (e.g., G4).

-

Property Calculation: Combine the electronic energy with thermal corrections to calculate the total enthalpy. The gas-phase enthalpy of formation is then calculated using an atomization or isodesmic reaction scheme. For an atomization reaction, the enthalpy of formation is: ΔfH°(gas, 298K) = ΣH(atom, 298K) - H(molecule, 298K) + ΣΔfH°(atom, 298K) where H values are the calculated enthalpies and ΔfH°(atom) are the well-known experimental enthalpies of formation of the constituent atoms.

Caption: Workflow for computational thermochemistry prediction.

Conclusion

While direct thermochemical data for this compound is currently unavailable, this guide provides the necessary framework for its determination. A combination of the experimental (bomb calorimetry, DSC, TGA) and computational (G4, CBS-QB3) protocols described herein will enable researchers and drug development professionals to obtain the critical data needed for robust process development, safety analysis, and formulation design.

References

- 1. methyl 2-hydroxypropanoate (CAS 547-64-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Methyl lactate [webbook.nist.gov]

- 3. Methyl lactate - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Computational Thermochemistry: Prediction and Estimation of Molecular Thermodynamics | Semantic Scholar [semanticscholar.org]

- 6. chemrxiv.org [chemrxiv.org]

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate

Introduction

Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate is a valuable chiral building block in the synthesis of various pharmaceuticals.[1] Its stereochemistry is crucial for the biological activity of the final active pharmaceutical ingredients (APIs). This document outlines detailed protocols for the enantioselective synthesis of this compound, primarily focusing on the asymmetric reduction of the corresponding prochiral ketoester, methyl 3-(4-fluorophenyl)-2-oxopropanoate. The methodologies described herein are based on established catalytic systems, including ruthenium-catalyzed asymmetric hydrogenation and biocatalytic reduction, which have demonstrated high efficiency and enantioselectivity in similar transformations.[2]

Data Presentation

The following tables summarize representative data for the asymmetric reduction of analogous β-keto esters using different catalytic systems. This information provides an expected range of yield and enantioselectivity for the synthesis of this compound.

Table 1: Ruthenium-Catalyzed Asymmetric Hydrogenation of β-Keto Esters

| Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Configuration | Reference |

| [RuCl₂(benzene)]₂ / (S)-BINAP | Methyl 3-oxobutanoate | 92-96 | 97-98 | R | [2] |

| [Rh((S)-Cy,Cy-oxoProNOP)OCOCF₃]₂ | Ethyl 2,2-difluoro-3-oxobutanoate | 93 | 96 | R | |

| --INVALID-LINK---TsDPEN | Methyl 2-chloro-3-oxo esters | High | High | - | [3] |

Table 2: Biocatalytic Asymmetric Reduction of Keto Esters

| Biocatalyst | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Configuration | Reference |

| Baker's Yeast | Ethyl 3-oxobutanoate | 59-76 | 85 | S | [2] |

| Leuconostoc mesenteroides d-LDH | 3,3,3-trifluoro-2-oxopropionic acid | High | >99.5 | R | [4] |

| Ene Reductases | α-fluoroenones | High | High | R or S | [5] |

Experimental Protocols

Logical Workflow for Synthesis

Caption: Overall workflow for the enantioselective synthesis.

Protocol 1: Ruthenium-Catalyzed Asymmetric Hydrogenation

This protocol is adapted from established procedures for the asymmetric hydrogenation of β-keto esters using a Ru-BINAP catalytic system.[2]

Catalyst Preparation Workflow

Caption: Preparation of the active Ru-BINAP catalyst.

Materials:

-

Methyl 3-(4-fluorophenyl)-2-oxopropanoate

-

[RuCl₂(benzene)]₂ (1 mol%)

-

(S)-BINAP (1.1 mol%)

-

Anhydrous, degassed methanol

-

Hydrogen gas (high purity)

-

Autoclave

-

Schlenk flask

-

Standard glassware and purification supplies (silica gel, solvents)

Procedure:

-

Catalyst Preparation:

-

In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add [RuCl₂(benzene)]₂ (1 mol%) and the chiral (S)-BINAP ligand (1.1 mol%).

-

Add anhydrous, degassed methanol to dissolve the components.

-

Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.[2]

-

-

Hydrogenation:

-

In a separate flask, dissolve methyl 3-(4-fluorophenyl)-2-oxopropanoate in anhydrous, degassed methanol.

-

Transfer the substrate solution to a high-pressure autoclave.

-

Carefully transfer the prepared catalyst solution to the autoclave via cannula under an inert atmosphere.

-

Seal the autoclave and purge it several times with hydrogen gas.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (typically 4-100 atm).

-

Stir the reaction mixture at the desired temperature (typically 25-50 °C).

-

-

Reaction Monitoring and Work-up:

-

Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, carefully vent the hydrogen gas from the autoclave.

-

Remove the solvent from the reaction mixture under reduced pressure.

-

-

Purification and Analysis:

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure this compound.

-

Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or GC analysis.

-

Protocol 2: Biocatalytic Reduction Using Baker's Yeast

This protocol provides a green and cost-effective method for the asymmetric reduction, adapted from general procedures using Saccharomyces cerevisiae (baker's yeast).[2]

Biocatalytic Reduction Workflow

Caption: Step-by-step workflow for yeast-mediated bioreduction.

Materials:

-

Methyl 3-(4-fluorophenyl)-2-oxopropanoate

-

Baker's yeast (Saccharomyces cerevisiae)

-

Sucrose

-

Deionized water

-

Diatomaceous earth

-

Ethyl acetate

-

Standard glassware and purification supplies

Procedure:

-

Yeast Suspension Preparation:

-

In a suitable flask, prepare a solution of sucrose in warm water (e.g., 50 g of sucrose in 500 mL of water).

-

Add the baker's yeast (e.g., 20 g) to the sucrose solution and stir until a homogeneous suspension is formed.

-

Allow the yeast to activate for approximately 30 minutes at room temperature.[2]

-

-

Bioreduction:

-

Add methyl 3-(4-fluorophenyl)-2-oxopropanoate (e.g., 1 g) to the activated yeast suspension.

-

Stir the reaction mixture vigorously at room temperature for 24-72 hours.

-

-

Reaction Monitoring and Work-up:

-

Monitor the reaction progress by TLC or GC analysis of small aliquots extracted with ethyl acetate.

-

After the reaction is complete, add diatomaceous earth to the mixture and filter through a Büchner funnel to remove the yeast cells.[2]

-

Wash the filter cake with water and ethyl acetate.

-

Separate the organic layer from the filtrate and extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification and Analysis:

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).

-

Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

-

Safety Precautions

-

All experiments should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

-

When working with the autoclave, ensure proper training and adherence to all safety protocols for high-pressure reactions.

-

Handle all chemicals and solvents with care, consulting their respective Material Safety Data Sheets (MSDS).

References

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. Asymmetric reduction of aromatic ketones. II: An enantioselective synthesis of methyl (2R,3S)-3-(4-methoxyphenyl)glycidate | Semantic Scholar [semanticscholar.org]

- 4. Study on the Asymmetric Synthesis of Chiral 3,3,3-Trifluoro-2-Hydroxypropanoic Acids by Lactate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

Application Notes and Protocols for the Synthesis of Bicalutamide from Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of the non-steroidal antiandrogen drug, Bicalutamide, commencing from the chiral starting material, Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate. The described synthetic pathway involves a four-step reaction sequence: mesylation of the secondary alcohol, nucleophilic substitution with 4-fluorothiophenol, amidation of the methyl ester, and subsequent oxidation of the thioether to the final sulfone product.

Synthetic Pathway Overview

The synthesis initiates with the activation of the hydroxyl group of this compound via mesylation to create a proficient leaving group. This is followed by an SN2 reaction with 4-fluorothiophenol to forge the key thioether bond. The subsequent step involves the amidation of the methyl ester with 4-amino-2-trifluoromethyl-benzonitrile. The final stage of the synthesis is the oxidation of the sulfide to a sulfone, yielding Bicalutamide.

Caption: Synthetic workflow for Bicalutamide.

Experimental Protocols

Step 1: Synthesis of Methyl (R)-3-(4-fluorophenyl)-2-(methylsulfonyloxy)propanoate (Intermediate 1)

This protocol details the mesylation of the secondary hydroxyl group of the starting material.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| This compound | 198.19 | 10.0 | 1.98 g |

| Triethylamine (TEA) | 101.19 | 15.0 | 2.09 mL |

| Methanesulfonyl chloride (MsCl) | 114.55 | 12.0 | 0.93 mL |

| Dichloromethane (DCM), anhydrous | - | - | 50 mL |

Procedure:

-

To a solution of this compound (1.98 g, 10.0 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (2.09 mL, 15.0 mmol).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add methanesulfonyl chloride (0.93 mL, 12.0 mmol) dropwise to the stirred solution over 15 minutes.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 25 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Expected Yield: Quantitative.

Step 2: Synthesis of Methyl (S)-3-((4-fluorophenyl)thio)-2-hydroxypropanoate (Intermediate 2)

This procedure describes the nucleophilic substitution of the mesylate with 4-fluorothiophenol.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| Methyl (R)-3-(4-fluorophenyl)-2-(methylsulfonyloxy)propanoate (crude) | 276.27 | 10.0 | ~2.76 g |

| 4-Fluorothiophenol | 128.17 | 12.0 | 1.54 g |

| Sodium hydride (60% dispersion in mineral oil) | 24.00 (as NaH) | 12.0 | 0.48 g |

| Tetrahydrofuran (THF), anhydrous | - | - | 50 mL |

Procedure:

-

In a separate flask under a nitrogen atmosphere, add sodium hydride (0.48 g, 12.0 mmol) to anhydrous tetrahydrofuran (20 mL) and cool to 0 °C.

-

Slowly add a solution of 4-fluorothiophenol (1.54 g, 12.0 mmol) in anhydrous THF (10 mL) to the sodium hydride suspension. Stir for 30 minutes at 0 °C.

-

Add a solution of the crude Methyl (R)-3-(4-fluorophenyl)-2-(methylsulfonyloxy)propanoate (~2.76 g, 10.0 mmol) in anhydrous THF (20 mL) to the thiolate solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Carefully quench the reaction by the slow addition of water (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure thioether.

Expected Yield: 70-80%.

Step 3: Synthesis of (S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)thio)-2-hydroxy-2-methylpropanamide (Intermediate 3)

This protocol outlines the amidation of the methyl ester.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| Methyl (S)-3-((4-fluorophenyl)thio)-2-hydroxypropanoate | 230.26 | 5.0 | 1.15 g |

| 4-Amino-2-(trifluoromethyl)benzonitrile | 186.13 | 5.5 | 1.02 g |

| Sodium methoxide (25% in methanol) | 54.02 (as NaOMe) | 0.5 | 0.11 mL |

| Toluene, anhydrous | - | - | 30 mL |

Procedure:

-

Dissolve Methyl (S)-3-((4-fluorophenyl)thio)-2-hydroxypropanoate (1.15 g, 5.0 mmol) and 4-amino-2-(trifluoromethyl)benzonitrile (1.02 g, 5.5 mmol) in anhydrous toluene (30 mL) in a round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere.

-

Add sodium methoxide (0.11 mL, 0.5 mmol) to the solution.

-

Heat the reaction mixture to reflux and stir for 24-36 hours, monitoring by TLC.

-

Cool the mixture to room temperature and dilute with ethyl acetate (50 mL).

-

Wash the organic layer with 1 M HCl (20 mL), saturated aqueous sodium bicarbonate solution (20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired amide.

Expected Yield: 50-60%.

Step 4: Synthesis of Bicalutamide

This final step describes the oxidation of the thioether to the sulfone.[1][2][3][4]

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| (S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)thio)-2-hydroxy-2-methylpropanamide | 398.37 | 2.0 | 0.80 g |

| meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) | 172.57 | 4.4 | ~1.0 g |

| Dichloromethane (DCM) | - | - | 20 mL |

Procedure:

-

Dissolve the thioether intermediate (0.80 g, 2.0 mmol) in dichloromethane (20 mL) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (~1.0 g, ~4.4 mmol) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.[1]

-

Quench the reaction by adding 10% aqueous sodium sulfite solution (15 mL).

-

Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure Bicalutamide.

Expected Yield: 80-90%.

Data Summary

| Step | Intermediate/Product | Starting Material | Key Reagents | Typical Yield (%) |

| 1 | Methyl (R)-3-(4-fluorophenyl)-2-(methylsulfonyloxy)propanoate | This compound | MsCl, TEA | ~100 (crude) |

| 2 | Methyl (S)-3-((4-fluorophenyl)thio)-2-hydroxypropanoate | Intermediate from Step 1 | 4-Fluorothiophenol, NaH | 70-80 |

| 3 | (S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)thio)-2-hydroxy-2-methylpropanamide | Intermediate from Step 2 | 4-Amino-2-(trifluoromethyl)benzonitrile, NaOMe | 50-60 |

| 4 | Bicalutamide | Intermediate from Step 3 | m-CPBA | 80-90 |

References

- 1. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP1614677A2 - Improved procedure for the synthesis of bicalutamide - Google Patents [patents.google.com]

- 3. WO2012042532A1 - Process for preparing bicalutamide - Google Patents [patents.google.com]

- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]